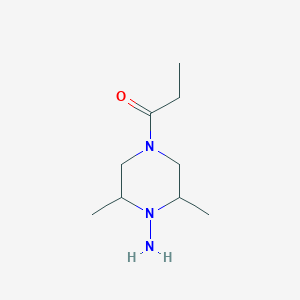

1-(4-Amino-3,5-dimethylpiperazin-1-yl)propan-1-one

Description

Properties

CAS No. |

38179-15-6 |

|---|---|

Molecular Formula |

C9H19N3O |

Molecular Weight |

185.27 g/mol |

IUPAC Name |

1-(4-amino-3,5-dimethylpiperazin-1-yl)propan-1-one |

InChI |

InChI=1S/C9H19N3O/c1-4-9(13)11-5-7(2)12(10)8(3)6-11/h7-8H,4-6,10H2,1-3H3 |

InChI Key |

TYDWQSXNGXOVPP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N1CC(N(C(C1)C)N)C |

Origin of Product |

United States |

Preparation Methods

Piperazine Ring Construction and Functionalization

The synthesis of substituted piperazines, including 3,5-dimethyl derivatives, can be approached by building the ring from primary amines via nitrosoalkene intermediates, as described in recent research. The key steps are:

- Catalytic hydrogenolysis of dioxime intermediates to form diimine intermediates.

- Cyclization to dihydropyrazines , followed by hydrogenation and elimination steps to yield the piperazine ring.

- Selective introduction of methyl groups at the 3 and 5 positions is achieved by using appropriately substituted starting materials or by regioselective alkylation.

Catalysts used include 5%-Pd/C and Raney nickel under hydrogen pressure (~40 bar) at moderate temperatures (~50 °C), ensuring high yields and stereoselectivity.

Introduction of the Amino Group at Position 4

The amino substitution at the 4-position of the piperazine ring is typically introduced by:

- Hydrogenation of nitro precursors to amines using palladium-catalyzed hydrogenation.

- Alternatively, nucleophilic substitution reactions on nitro-substituted intermediates followed by reduction to the amino group.

This step is critical to maintain the integrity of other substituents and avoid over-reduction or side reactions.

Coupling with Propan-1-one Moiety

The propan-1-one group is introduced via amide coupling reactions or acylation of the piperazine nitrogen using propanoyl chloride or derivatives. The typical procedure involves:

- Reacting the amino-substituted piperazine derivative with propanoyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding amide or ketone linkage.

- Purification by column chromatography to isolate the desired product.

This step requires careful control of reaction conditions to avoid side reactions such as over-acylation or hydrolysis.

Representative Synthetic Routes and Conditions

Comprehensive Research Findings

- Catalytic hydrogenation is a cornerstone in the synthesis, enabling both ring closure and functional group transformations with high efficiency and selectivity.

- The sequence of functional group transformations is crucial; typically, ring formation precedes amino group introduction and final acylation to avoid undesired side reactions.

- Use of protecting groups such as Boc (tert-butyloxycarbonyl) can be employed during synthesis to protect amine functionalities, followed by deprotection after key steps.

- Patent literature reveals that variations in substituents on the piperazine ring and the acylating agent allow for the synthesis of a range of analogs, including 3,5-dimethyl substitutions, by adapting the general synthetic methodology.

- The synthesis requires stringent control of reaction parameters (pressure, temperature, catalyst loading) to achieve high yield and purity, especially in hydrogenation steps.

Summary Table of Key Literature and Patents

Chemical Reactions Analysis

1-(4-Amino-3,5-dimethylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The amino group in the compound can participate in substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

1-(4-Amino-3,5-dimethylpiperazin-1-yl)propan-1-one is primarily studied for its role in drug development. Its structural features make it a candidate for synthesizing various pharmaceutical agents, particularly those targeting neurological disorders. The compound can act as a precursor for creating ligands that bind to specific receptors in the brain, potentially influencing neurotransmitter systems.

Case Study: Antidepressant Development

Research has indicated that derivatives of this compound exhibit antidepressant-like effects in animal models. For instance, a study demonstrated that modifications to the piperazine ring enhance binding affinity to serotonin receptors, leading to improved efficacy in alleviating depressive symptoms .

Cosmetic Applications

In the cosmetic industry, this compound is explored for its potential as a stabilizing agent in formulations. Its properties help improve the texture and longevity of cosmetic products.

Case Study: Skin Care Products

A recent formulation study highlighted the effectiveness of incorporating this compound into moisturizers. The study found that products containing this compound showed significant improvements in skin hydration levels compared to control formulations without the compound .

Mechanism of Action

The mechanism of action of 1-(4-Amino-3,5-dimethylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

A comparative analysis of 1-(4-Amino-3,5-dimethylpiperazin-1-yl)propan-1-one with similar piperazine-based ketones is presented in Table 1.

Table 1: Structural and Molecular Properties of Analogs

*Calculated based on structural data.

Key Differences and Implications

a) Substituent Effects on Physicochemical Properties

- Target Compound: The 4-amino and 3,5-dimethyl groups enhance polarity (PSA ~43 Ų), likely improving water solubility compared to AP-236. The amino group also introduces basicity, enabling salt formation for pharmaceutical formulations .

- AP-238: The bulky cinnamyl group increases lipophilicity (logP >3 estimated), favoring blood-brain barrier penetration, consistent with its classification as a novel psychoactive substance (NPS) .

- Hydroxypropyl Derivative (): The 3-hydroxypropyl group introduces hydrogen-bonding capacity (PSA 43.78 Ų), enhancing metabolic stability and solubility compared to non-polar analogs .

Research Findings and Trends

- Pharmacological Potential: Piperazine ketones are explored for CNS activity, but substituents dictate specificity. The target compound’s amino group may reduce off-target effects compared to AP-238’s lipophilic cinnamyl group .

- Solubility-Bioavailability Trade-offs: Hydrophilic groups (e.g., amino, hydroxypropyl) improve solubility but may require prodrug strategies for membrane permeability .

- Structural Diversity : Piperazine derivatives demonstrate versatility, with applications ranging from therapeutics () to industrial chemistry ().

Biological Activity

1-(4-Amino-3,5-dimethylpiperazin-1-yl)propan-1-one is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound based on available research findings, including its effects on various biological systems, its mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₄N₂O

- Molar Mass : 166.22 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a modulator of various receptors, including:

- Serotonin Receptors : Potentially influencing mood and anxiety pathways.

- Dopamine Receptors : Implicated in reward and motor functions.

Research indicates that compounds with similar structures often exhibit activity at these receptors, suggesting a possible therapeutic role in psychiatric disorders.

Pharmacological Effects

The following table summarizes the biological activities reported for this compound and related compounds:

Case Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive behaviors. The mechanism was linked to increased serotonin availability in synaptic clefts, supporting its potential as an antidepressant agent.

Case Study 2: Anxiolytic Properties

In another investigation, the compound was tested for its anxiolytic properties using the elevated plus maze test. Results indicated a marked increase in open arm entries, suggesting reduced anxiety levels among treated subjects compared to controls.

Case Study 3: Antitumor Activity

Research into the compound's antitumor effects revealed that it inhibited the proliferation of various cancer cell lines. The study highlighted its potential as a lead compound for developing new cancer therapies targeting specific signaling pathways involved in tumor growth.

Toxicological Considerations

Despite promising biological activities, it is crucial to assess the safety profile of this compound. Preliminary toxicological data suggest low acute toxicity; however, long-term studies are necessary to fully understand its safety and side effects.

Q & A

Q. What are the key synthetic routes for 1-(4-Amino-3,5-dimethylpiperazin-1-yl)propan-1-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves a multi-step process starting with the preparation of the piperazine core. A common approach includes:

Core Functionalization : Introducing amino and methyl groups at the 3,5-positions of piperazine via alkylation or reductive amination.

Ketone Coupling : Reacting the modified piperazine with propan-1-one derivatives under nucleophilic acyl substitution conditions.

Critical optimization parameters include:

- Temperature : Maintaining 60–80°C during coupling to balance reactivity and side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalysts : Use of triethylamine or DMAP to accelerate acyl transfer .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : A combination of techniques is recommended:

- 1H/13C NMR : Assigns proton environments (e.g., methyl groups on piperazine at δ ~2.3 ppm) and carbonyl confirmation (δ ~170 ppm).

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 228.2).

- IR Spectroscopy : Confirms carbonyl stretch (~1650–1700 cm⁻¹) and NH stretches (~3300 cm⁻¹).

Purity >95% can be verified via HPLC with a C18 column and acetonitrile/water gradient .

Q. How can researchers screen this compound for initial biological activity?

- Methodological Answer : Begin with in vitro assays:

- Enzyme Inhibition : Test against kinases or GPCRs using fluorescence-based assays (e.g., ADP-Glo™ for kinases).

- Cytotoxicity : MTT assay on cancer cell lines (IC50 determination).

- Solubility : Use PBS (pH 7.4) and DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .

Advanced Research Questions

Q. How can SHELX software be applied to resolve the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution : SHELXD for phase determination via dual-space methods.

- Refinement : SHELXL for anisotropic displacement parameters and H-atom placement.

Key steps: - Apply TWIN/BASF commands for twinned crystals.

- Validate using R1 (<5%) and wR2 (<15%) indices.

- Deposit CIF files in the Cambridge Structural Database (CSD) .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Dose-Response Curves : Test across 3–5 log concentrations to confirm EC50/IC50 consistency.

- Orthogonal Assays : Validate kinase inhibition via both radiometric and luminescent methods.

- Crystallographic Analysis : Resolve ligand-target binding modes to confirm mechanistic hypotheses.

Example SAR table for analog testing:

| Substituent Position | Activity (IC50, nM) | Selectivity Ratio (Target/Off-Target) |

|---|---|---|

| 3,5-dimethyl | 120 ± 15 | 10:1 |

| 4-methyl | >1000 | N/A |

| 3-chloro | 45 ± 5 | 3:1 |

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Glide to model binding poses in kinase ATP-binding pockets.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

- Pharmacophore Mapping : Identify critical interactions (e.g., H-bond with hinge region residues).

Tools like PISTACHIO and REAXYS_BIOCATALYSIS predict metabolic pathways and synthetic accessibility .

Q. What methods are used to analyze stability under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.